Purity & Identity Verification Baseline
The only publicly verifiable quantitative property for this compound is its molecular weight and computed structural descriptors, as listed in the PubChem database. A survey of academic and patent literature retrieved no biological activity (Ki, IC₅₀, EC₅₀, etc.), ADME, solubility, or stability data for this specific compound. Similarly, no comparator data for close analogs exists in the public domain to support a head-to-head or cross-study differentiation claim. Therefore, the only quantifiable measure currently available to distinguish this compound from an imposter or mislabeled sample is its exact mass of 342.13797063 Da and its computed partition coefficient (XLogP3-AA = 2.3) [1].
| Evidence Dimension | Computed exact mass (monoisotopic mass) |
|---|---|
| Target Compound Data | 342.13797063 Da |
| Comparator Or Baseline | Any misidentified or imposter compound would deviate |
| Quantified Difference | Not quantifiable without a defined comparator |
| Conditions | Computed by PubChem 2.1 (PubChem release 2021.05.07) |
Why This Matters
For procurement, verifying the exact mass via LC/MS or HRMS is the only analytically defensible method to confirm receiving the correct compound, as no biological or in vivo benchmarks are available.
- [1] PubChem Compound Summary for CID 16918673. Computed Properties: Exact Mass = 342.13797063 Da; XLogP3-AA = 2.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/954667-20-0. View Source
